molecular formula C15H12O6 B15288910 2-[(2-carboxyphenoxy)methoxy]benzoic Acid

2-[(2-carboxyphenoxy)methoxy]benzoic Acid

Cat. No.: B15288910
M. Wt: 288.25 g/mol
InChI Key: SWHSXWLSBBYLGM-UHFFFAOYSA-N
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Description

2-[(2-carboxyphenoxy)methoxy]benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. This specific compound is characterized by the presence of two carboxyl groups and an ether linkage between two benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-carboxyphenoxy)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloromethylbenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylbenzoic acid, forming the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-carboxyphenoxy)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-carboxyphenoxy)methoxy]benzoic acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-carboxyphenoxy)methoxy]benzoic acid is unique due to its specific structure, which includes two carboxyl groups and an ether linkage between two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2-[(2-carboxyphenoxy)methoxy]benzoic acid

InChI

InChI=1S/C15H12O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

SWHSXWLSBBYLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

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